(1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid
Overview
Description
(1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid: is an organic compound characterized by a cyclopropane ring substituted with an ethyl group, a fluorine atom, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reaction: The synthesis of (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid typically begins with the cyclopropanation of an appropriate alkene precursor. This can be achieved using a carbenoid reagent, such as diazomethane, in the presence of a transition metal catalyst like rhodium or copper.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of the cyclopropane ring using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and borane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium thiocyanate are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Azides or thiocyanates.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving cyclopropane-containing substrates.
Medicine:
Drug Development: Due to its unique structural features, this compound is explored as a potential lead compound in the development of new drugs targeting various diseases.
Industry:
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained nature allows it to participate in unique chemical reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects or material properties.
Comparison with Similar Compounds
(1R)-1-Ethylcyclopropane-1-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
(1R)-1-Fluorocyclopropane-1-carboxylic acid: Lacks the ethyl group, affecting its steric and electronic characteristics.
(1R)-1-Ethyl-2-chlorocyclopropane-1-carboxylic acid:
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in (1R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
Cyclopropane Ring: The strained cyclopropane ring structure allows for unique chemical transformations not possible with more stable ring systems.
Properties
IUPAC Name |
(1R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-2-6(5(8)9)3-4(6)7/h4H,2-3H2,1H3,(H,8,9)/t4?,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWLDAPAGCAOMG-RZKHNPSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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